2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one
Description
2-({2-[4-Methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a 2-sulfanyl substituent linked to a phenoxyethyl group. The phenoxy moiety is substituted with a methyl group at position 4 and an isopropyl group at position 2, conferring steric bulk and lipophilicity.
Properties
Molecular Formula |
C20H22N2O2S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H22N2O2S/c1-13(2)16-12-14(3)8-9-18(16)24-10-11-25-20-21-17-7-5-4-6-15(17)19(23)22-20/h4-9,12-13H,10-11H2,1-3H3,(H,21,22,23) |
InChI Key |
FYJZRJXTWFNICI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the phenoxyethylsulfanyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Aliphatic vs. Aromatic Sulfanyl Substituents
- Aliphatic-thio derivatives (e.g., 2-(ethylthio)quinazolin-4(3H)-one) exhibit superior human carbonic anhydrase (hCA) inhibition (KI: 7.1–12.6 nM) compared to benzylthio derivatives (KI: 19.3–93.6 nM) .
- Electron-withdrawing groups (EWGs) on benzylthio derivatives (e.g., 4-Cl, 4-NO₂) enhance hCA I inhibition (KI: 50.7–740.2 nM) . In contrast, the target compound’s 4-methyl and 2-isopropyl substituents are electron-donating, which may reduce CA affinity but improve metabolic stability .
Heterocyclic and Rigid Analogues
- Derivatives with pyridyl-phenoxy groups (e.g., 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one) demonstrate potent antitumor activity against A549 (lung) and HepG2 (liver) cancer cells, with IC₅₀ values comparable to gefitinib . The target compound’s phenoxyethyl group may mimic this rigidity, facilitating π-π stacking interactions in kinase binding pockets.
- Triazole-linked derivatives (e.g., 3-alkyl-2-(1H-1,2,3-triazolyl)methylthioquinazolinones) show enhanced anticancer activity, with synthetic routes involving click chemistry . The absence of a triazole moiety in the target compound suggests divergent pharmacological targets.
Pharmacological Profiles
Kinase Inhibition and Apoptosis Induction
- 2-Sulfanylquinazolin-4(3H)-one derivatives act as multi-kinase inhibitors, inducing apoptosis in cancer cells . The target compound’s phenoxyethyl group may enhance selectivity for tyrosine kinases (e.g., EGFR) due to increased lipophilicity and steric complementarity.
Carbonic Anhydrase Inhibition
- 4-Ethylbenzenesulfonamide derivatives (e.g., compound 8, KI: 256.8 nM) highlight the importance of sulfonamide groups in CA inhibition . The target compound lacks this moiety but retains a sulfanyl group, which may interact with zinc in CA active sites, albeit with reduced potency .
Physicochemical Properties
*Predicted using fragment-based methods. †Estimated based on analogous structures . ‡Calculated using ChemDraw. §Estimated from logP and molecular weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
